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Compound of Interest

Compound Name: FDW028

Cat. No.: B15618718 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of FDW028, a novel small-molecule inhibitor

of fucosyltransferase 8 (FUT8), and its role in promoting the lysosomal degradation of the

immune checkpoint molecule B7-H3. The information presented is collated from peer-reviewed

research, offering a detailed overview of the signaling pathways, experimental validation, and

quantitative data supporting this mechanism. This document is intended to serve as a

comprehensive resource for professionals in the fields of oncology, immunology, and drug

development.

Core Mechanism of Action
FDW028 functions as a potent and highly selective inhibitor of FUT8, an enzyme responsible

for core fucosylation of glycoproteins.[1][2] The primary mechanism through which FDW028
exerts its anti-tumor effects is by inducing the defucosylation of B7-H3, a key immune

checkpoint molecule overexpressed in various cancers.[1] This alteration in the glycosylation

status of B7-H3 marks it for degradation through the chaperone-mediated autophagy (CMA)

pathway, a specific type of lysosomal proteolysis.[1][3]

The defucosylation of B7-H3 at the N104 position creates a recognition site for the heat shock

protein family A member 8 (HSPA8, also known as HSC70).[1] HSC70 then binds to the 106-

110 SLRLQ motif on B7-H3, targeting the protein to the lysosome-associated membrane

protein 2A (LAMP2A) receptor.[1][3] This interaction facilitates the translocation of B7-H3 into

the lysosome for subsequent degradation.[1][3]
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Caption: FDW028 inhibits FUT8, leading to B7-H3 defucosylation and subsequent degradation

via the CMA pathway.

Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the

effect of FDW028 on B7-H3 degradation and its anti-tumor activity.

Table 1: In Vitro Efficacy of FDW028 in Colorectal Cancer
(CRC) Cell Lines
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Cell Line Treatment
Concentration
(µM)

Duration (h) Outcome

SW480 FDW028
Indicated

Concentrations
72

Concentration-

dependent

reduction in B7-

H3 levels.[3]

HCT-8 FDW028
Indicated

Concentrations
72

Concentration-

dependent

reduction in B7-

H3 levels.[3]

SW480 FDW028 + CHQ
50 (FDW028), 50

(CHQ)
-

Reversal of

FDW028-

induced B7-H3

reduction.[3]

HCT-8 FDW028 + CHQ
50 (FDW028), 50

(CHQ)
-

Reversal of

FDW028-

induced B7-H3

reduction.[3]

SW480 FDW028 + AC
50 (FDW028),

100 (AC)
-

Reversal of

FDW028-

induced B7-H3

reduction.[3]

HCT-8 FDW028 + AC
50 (FDW028),

100 (AC)
-

Reversal of

FDW028-

induced B7-H3

reduction.[3]

CHQ: Chloroquine, AC: Ammonium Chloride (lysosomal inhibitors)

Table 2: In Vivo Efficacy of FDW028 in a Mouse
Xenograft Model
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Model Treatment Dosage (mg/kg) Outcome

SW480 Mouse

Xenograft
FDW028 10

Reduced tumor

volume and increased

survival.[2]

SW480 Mouse

Xenograft
FDW028 20

Reduced tumor

volume and increased

survival.[2]

Experimental Protocols
Detailed methodologies for the key experiments that established the mechanism of FDW028
are provided below.

Immunoblotting for B7-H3 Levels
Objective: To determine the effect of FDW028 and lysosomal inhibitors on B7-H3 protein levels

in cancer cells.

Protocol:

Cell Culture and Treatment: SW480 and HCT-8 cells were cultured under standard

conditions. Cells were treated with FDW028 at the indicated concentrations (e.g., 50 µM) for

72 hours. For lysosomal inhibition experiments, cells were co-treated with FDW028 and

either chloroquine (CHQ, 50 µM) or ammonium chloride (AC, 100 µM).[1][3]

Protein Extraction: Following treatment, cells were washed with PBS and lysed using RIPA

buffer supplemented with protease inhibitors.

Protein Quantification: The total protein concentration of the lysates was determined using a

BCA protein assay kit.

SDS-PAGE and Western Blotting: Equal amounts of protein were separated by SDS-PAGE

and transferred to a PVDF membrane. The membrane was blocked and then incubated with

a primary antibody against B7-H3. After washing, the membrane was incubated with a

secondary antibody.
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Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL)

detection system.

Co-Immunoprecipitation (Co-IP)
Objective: To investigate the interaction between B7-H3 and key proteins of the CMA pathway

(HSC70 and LAMP2A) following FDW028 treatment.

Protocol:

Cell Lysis: SW480 and HCT-8 cells, treated with or without FDW028, were lysed in non-

denaturing lysis buffer.

Immunoprecipitation: Cell lysates were pre-cleared with protein A/G agarose beads. The pre-

cleared lysates were then incubated with an antibody against B7-H3 overnight at 4°C.

Protein A/G agarose beads were added to pull down the antibody-protein complexes.

Washing: The beads were washed multiple times with lysis buffer to remove non-specific

binding.

Elution and Analysis: The immunoprecipitated proteins were eluted from the beads and

analyzed by immunoblotting using antibodies against HSC70 and LAMP2A.[3]

Immunofluorescence and Colocalization
Objective: To visualize the localization of B7-H3 within lysosomes upon FDW028 treatment.

Protocol:

Cell Culture and Treatment: Cells were grown on coverslips and treated with FDW028 (50

µM).

Fixation and Permeabilization: Cells were fixed with 4% paraformaldehyde and

permeabilized with 0.1% Triton X-100.

Immunostaining: Cells were incubated with primary antibodies against B7-H3 and the

lysosomal marker LAMP1.[1] Following washes, cells were incubated with corresponding

fluorescently-labeled secondary antibodies.
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Imaging: Coverslips were mounted, and images were captured using a confocal microscope.

Colocalization analysis (e.g., Pearson's R value) was performed to quantify the degree of

overlap between B7-H3 and LAMP1 signals.[3]

Experimental Workflow Diagram
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Caption: Workflow for validating FDW028's effect on B7-H3 degradation and its anti-tumor

activity.

Conclusion
FDW028 represents a promising therapeutic agent that leverages a novel mechanism to

induce the degradation of the B7-H3 oncoprotein. By inhibiting FUT8, FDW028 triggers the

defucosylation of B7-H3, leading to its recognition and subsequent degradation by the
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chaperone-mediated autophagy pathway. This targeted degradation of a key immune

checkpoint molecule provides a strong rationale for the continued development of FDW028 as

a potential treatment for metastatic colorectal cancer and other B7-H3-expressing

malignancies. The experimental data robustly supports this mechanism, demonstrating

concentration-dependent B7-H3 reduction, interaction with CMA machinery, and significant

anti-tumor efficacy both in vitro and in vivo.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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